Isocajucarinolide Exhibits 6.5‑Fold Higher Cytotoxic Potency than Cajucarinolide in Ehrlich Carcinoma Cells
In a direct head‑to‑head comparison of six C. cajucara clerodanes, isocajucarinolide achieved an IC50 of 10 µM against Ehrlich carcinoma cells, whereas its closest structural analog cajucarinolide gave an IC50 of 65 µM—a 6.5‑fold potency advantage . The major bark constituent trans‑dehydrocrotonin was even weaker (IC50 = 166 µM).
| Evidence Dimension | Cytotoxicity (IC50) against Ehrlich carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 10 µM |
| Comparator Or Baseline | Cajucarinolide IC50 = 65 µM; trans‑Dehydrocrotonin IC50 = 166 µM; trans‑Crotonin IC50 = 164 µM |
| Quantified Difference | 6.5‑fold lower IC50 vs. cajucarinolide; 16.6‑fold vs. trans‑dehydrocrotonin |
| Conditions | Ehrlich carcinoma cell line; dose‑response assay; incubation conditions as per Maciel et al. (2007) |
Why This Matters
For researchers selecting a Croton cajucara diterpene as a cytotoxic probe, isocajucarinolide provides the highest potency among the characterized set, enabling lower compound consumption and extending the usable concentration range for mechanistic studies.
- [1] Maciel MAM, Martins JR, Pinto AC, Kaiser CR, Esteves-Souza A, Echevarria A. Natural and semi-synthetic clerodanes of Croton cajucara and their cytotoxic effects against Ehrlich carcinoma and human K562 leukemia cells. J Braz Chem Soc. 2007;18(2):391-396. View Source
